DNMT1 Enzymatic Inhibition: Potency Comparison with Next-Generation Selective Inhibitor GSK-3685032
GSK-3484862 inhibits DNMT1 enzymatic activity with an IC50 of 0.23 μM, which is approximately 6.4-fold less potent than the next-generation DNMT1-selective inhibitor GSK-3685032 (IC50 = 0.036 μM) [1]. Both compounds are non-covalent and non-nucleoside, but this potency difference is a key selection criterion depending on experimental sensitivity requirements. Notably, GSK-3484862 maintains a >217-fold selectivity window over DNMT3A/3B (no inhibition at 50 μM) .
| Evidence Dimension | DNMT1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.23 μM |
| Comparator Or Baseline | GSK-3685032: 0.036 μM |
| Quantified Difference | GSK-3484862 is ~6.4-fold less potent than GSK-3685032 |
| Conditions | In vitro enzymatic assay; recombinant DNMT1 |
Why This Matters
Researchers requiring maximal enzymatic inhibition potency for sensitive assays should select GSK-3685032, while those prioritizing degradation-based mechanisms may prefer GSK-3484862.
- [1] TargetMol. GSK-3685032 Product Information. Available at: https://www.targetmol.cn/compound/GSK-3685032 View Source
